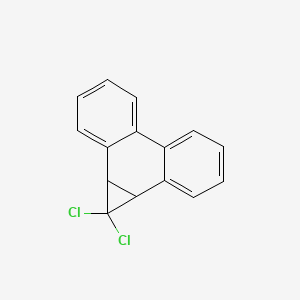
1H-Cyclopropa(l)phenanthrene, 1,1-dichloro-1a,9b-dihydro-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1H-Cyclopropa(l)phenanthrene, 1,1-dichloro-1a,9b-dihydro- is a chemical compound with the molecular formula C15H10Cl2 and a molecular weight of 261.146. It is a derivative of phenanthrene, a polycyclic aromatic hydrocarbon, and contains a cyclopropane ring fused to the phenanthrene structure.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Cyclopropa(l)phenanthrene, 1,1-dichloro-1a,9b-dihydro- typically involves the cyclopropanation of phenanthrene derivatives. One common method is the reaction of phenanthrene with dichlorocarbene, generated in situ from chloroform and a strong base such as sodium hydroxide. The reaction conditions usually involve refluxing the reactants in an appropriate solvent, such as dichloromethane, under an inert atmosphere .
Industrial Production Methods
While specific industrial production methods for 1H-Cyclopropa(l)phenanthrene, 1,1-dichloro-1a,9b-dihydro- are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using continuous flow reactors, and ensuring proper handling and disposal of hazardous reagents and by-products.
Análisis De Reacciones Químicas
Types of Reactions
1H-Cyclopropa(l)phenanthrene, 1,1-dichloro-1a,9b-dihydro- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The dichloro groups can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous or acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as triethylamine.
Major Products Formed
Oxidation: Ketones or carboxylic acids.
Reduction: Reduced derivatives with hydrogenated cyclopropane rings.
Substitution: Substituted derivatives with nucleophiles replacing the dichloro groups.
Aplicaciones Científicas De Investigación
1H-Cyclopropa(l)phenanthrene, 1,1-dichloro-1a,9b-dihydro- has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a model compound for studying cyclopropane ring chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with unique structural features.
Mecanismo De Acción
The mechanism of action of 1H-Cyclopropa(l)phenanthrene, 1,1-dichloro-1a,9b-dihydro- involves its interaction with molecular targets and pathways. The cyclopropane ring can undergo ring-opening reactions, leading to the formation of reactive intermediates that can interact with biological macromolecules. These interactions can result in various biological effects, such as inhibition of enzyme activity or disruption of cellular processes .
Comparación Con Compuestos Similares
Similar Compounds
1H-Cyclopropa(l)phenanthrene, 1a,9b-dihydro-: A similar compound without the dichloro groups, with a molecular formula of C15H12 and a molecular weight of 192.2558.
1a,9b-Dihydro-1H-cyclopropa[l]phenanthrene-1-carboxylic acid: A derivative with a carboxylic acid group, used in various chemical applications.
Uniqueness
1H-Cyclopropa(l)phenanthrene, 1,1-dichloro-1a,9b-dihydro- is unique due to the presence of the dichloro groups, which impart distinct chemical reactivity and potential biological activities. The cyclopropane ring fused to the phenanthrene structure also contributes to its unique properties and applications in scientific research .
Propiedades
Número CAS |
37608-29-0 |
|---|---|
Fórmula molecular |
C15H10Cl2 |
Peso molecular |
261.1 g/mol |
Nombre IUPAC |
1,1-dichloro-1a,9b-dihydrocyclopropa[l]phenanthrene |
InChI |
InChI=1S/C15H10Cl2/c16-15(17)13-11-7-3-1-5-9(11)10-6-2-4-8-12(10)14(13)15/h1-8,13-14H |
Clave InChI |
HQGMQJUEHLYMOY-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C3C(C3(Cl)Cl)C4=CC=CC=C42 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


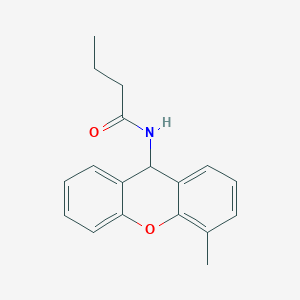

![2-[(Dimethylamino)methyl]-N1,N1,N3,N3-tetramethyl-1,3-propanediamine](/img/structure/B13999495.png)

![1-Benzyl-2-(methylsulfanyl)-5,6-dihydro-1h-imidazo[4,5-d]pyridazine-4,7-dione](/img/structure/B13999504.png)
![(Acetylamino)[3-(4-fluorophenyl)-3-oxopropyl]propanedioic acid](/img/structure/B13999509.png)
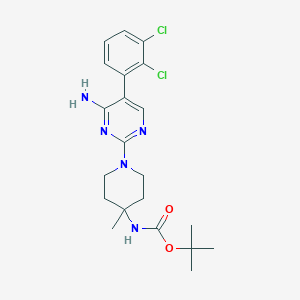
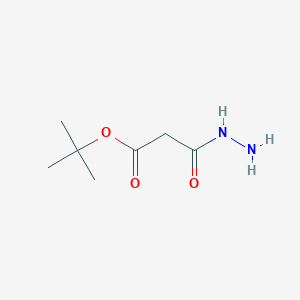
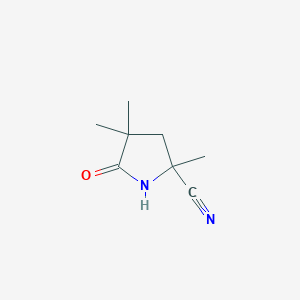
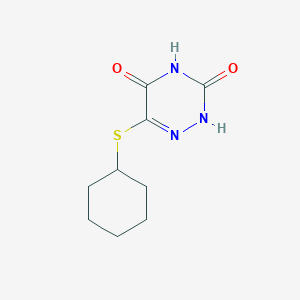
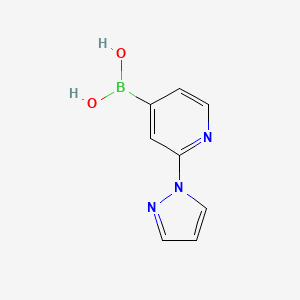
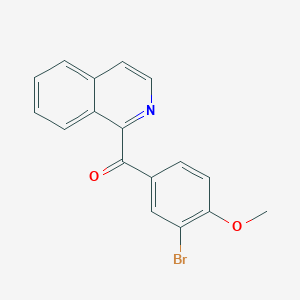
![N-[(4-fluorophenyl)methyl]-6-oxo-2-pyridin-2-yl-1H-pyrimidine-5-carboxamide](/img/structure/B13999537.png)
![3H-1,2,3-Triazolo[4,5-d]pyrimidine, 4,7-dihydro-3-(phenylmethyl)-5-(trichloromethyl)-](/img/structure/B13999545.png)
